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Compound of Interest

Compound Name: 1-Pentadecanol

Cat. No.: B10829556

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis
pathways for 1-pentadecanol, a C15 fatty alcohol with applications in various industrial and
research settings. The guide details common laboratory and industrial methods, including the
reduction of pentadecanoic acid and its esters, hydroformylation of 1-tetradecene, and
Grignard synthesis. This document is intended to serve as a valuable resource for researchers,
scientists, and professionals involved in chemical synthesis and drug development.

Core Synthesis Pathways

1-Pentadecanol can be synthesized through several key chemical reactions. The most
prevalent methods involve the reduction of a C15 carboxylic acid or its ester, the
hydroformylation of a C14 alkene, and the addition of a C14 Grignard reagent to formaldehyde.
Each pathway offers distinct advantages and challenges in terms of reagent availability,
reaction conditions, and scalability.

Table 1: Physical and Spectroscopic Data of 1-
Pentadecanol
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Property Value Source
Molecular Formula Cis5H320 PubChem[1]
Molecular Weight 228.41 g/mol PubChem[1]
Appearance White solid Wikipedia
Melting Point 43-45 °C --

Boiling Point 269-271 °C --

1H NMR (CDCls) 03.64(t 2H), 1.57(p, 2H), ChemicalBook[2]

1.26 (br s, 24H), 0.88 (t, 3H)

13C NMR (CDCls)

0 63.1, 32.8, 31.9, 29.7, 29.6,
29.5,29.4,29.3, 25.7, 22.7,
141

IR (KBr, cm™1)

3330 (O-H stretch), 2918,
2850 (C-H stretch), 1465, 1058

NIST WebBook

Mass Spectrum (EI)

m/z 210 (M-18), 196, 182, 168,
154, 140, 126, 112, 98, 84, 70,
56, 43

PubChem[1]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of 1-

pentadecanol.

Reduction of Pentadecanoic Acid Derivatives

The reduction of pentadecanoic acid or its esters is a common laboratory-scale method for the

preparation of 1-pentadecanol. Strong reducing agents like lithium aluminum hydride (LiAIHa4)

or catalytic hydrogenation are typically employed.

1.1. Lithium Aluminum Hydride (LiAIH4) Reduction of Ethyl Pentadecanoate

This protocol is adapted from general procedures for the LiAlH4 reduction of esters to primary

alcohols.
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o Materials:

o Ethyl pentadecanoate

[¢]

Lithium aluminum hydride (LiAIH4)

[¢]

Anhydrous diethyl ether or tetrahydrofuran (THF)

[e]

10% Sulfuric acid (H2S0a4)

o

Saturated sodium chloride solution (brine)

[¢]

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
e Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser with a drying tube, and a dropping funnel, a suspension of LiAlHa4 (1.2
equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g.,
nitrogen or argon).

o A solution of ethyl pentadecanoate (1 equivalent) in anhydrous diethyl ether is added
dropwise to the stirred LiAlH4 suspension at a rate that maintains a gentle reflux.

o After the addition is complete, the reaction mixture is stirred at room temperature for 1-2
hours or gently refluxed for 30 minutes to ensure complete reaction.

o The reaction is carefully quenched by the slow, dropwise addition of water, followed by the
addition of 10% sulfuric acid until a clear solution is obtained.

o The aqueous layer is separated and extracted three times with diethyl ether.

o The combined organic extracts are washed with water, saturated sodium chloride solution,
and then dried over anhydrous magnesium sulfate.

o The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-
pentadecanol.
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o The crude product can be purified by recrystallization from ethanol or methanol, or by
fractional distillation under reduced pressure.

o Expected Yield: 85-95%
1.2. Catalytic Hydrogenation of Pentadecanoic Acid
This protocol is based on general procedures for the catalytic hydrogenation of fatty acids.
e Materials:
o Pentadecanoic acid

o Ruthenium-Tin (Ru-Sn) on a carbon support catalyst (e.g., 5% Ru, 2.5% Sn on activated
carbon)

o Ethanol or another suitable solvent
o Hydrogen gas (Hz)
e Procedure:

o Pentadecanoic acid and the Ru-Sn/C catalyst (1-5% by weight of the acid) are placed in a
high-pressure autoclave.

o Ethanol is added as a solvent.
o The autoclave is sealed, purged several times with nitrogen, and then with hydrogen.

o The reactor is pressurized with hydrogen to 3-5 MPa and heated to 150-200°C with
vigorous stirring.

o The reaction is monitored by gas chromatography (GC) until the starting material is
consumed (typically 4-8 hours).

o After cooling to room temperature and venting the hydrogen, the catalyst is removed by
filtration.

o The solvent is removed from the filtrate by rotary evaporation.
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o The resulting crude 1-pentadecanol is purified by recrystallization or vacuum distillation.

o Expected Yield: >90%

Hydroformylation of 1-Tetradecene

The hydroformylation of 1-tetradecene is a primary industrial method for producing a mixture of
C15 aldehydes, which are subsequently hydrogenated to 1-pentadecanol. This process
typically uses a rhodium or cobalt-based catalyst.

e Materials:
o 1-Tetradecene
o Synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H2)

o Rhodium-based catalyst with a phosphine ligand (e.g., Rh(acac)(CO)2 with
triphenylphosphine)

o Toluene or another suitable solvent
e Procedure:

o In a high-pressure reactor, 1-tetradecene, the rhodium catalyst, and the phosphine ligand
are dissolved in toluene.

o The reactor is sealed, purged, and then pressurized with synthesis gas (CO/H: ratio
typically 1:1 to 1:2) to a pressure of 20-50 bar.

o The mixture is heated to 80-120°C with stirring.
o The reaction progress is monitored by the uptake of synthesis gas.
o Upon completion, the reactor is cooled, and the pressure is released.

o The resulting mixture containing pentadecanal isomers is then subjected to a second step
of hydrogenation (using a catalyst like Ni or Pd/C) to convert the aldehydes to 1-
pentadecanol.
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o The final product is purified by fractional distillation.

o Expected Yield: High, with selectivity for the linear alcohol depending on the catalyst and
reaction conditions.

Grighard Synthesis

The Grignard reaction provides a versatile route to 1-pentadecanol by forming a new carbon-
carbon bond.

e Materials:

o 1-Bromotetradecane

o Magnesium turnings

o Anhydrous diethyl ether or THF

o Paraformaldehyde or gaseous formaldehyde

o Dilute hydrochloric acid (HCI)

o Saturated ammonium chloride solution (NH4Cl)
e Procedure:

o In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A small
crystal of iodine can be added to initiate the reaction.

o A solution of 1-bromotetradecane in anhydrous diethyl ether is added dropwise to the
magnesium. The reaction is initiated, and the addition is continued at a rate to maintain a
gentle reflux.

o After the addition is complete, the mixture is stirred until the magnesium is consumed,
forming tetradecylmagnesium bromide (the Grignard reagent).

o The Grignard solution is then added slowly to a stirred suspension of excess
paraformaldehyde in anhydrous diethyl ether at 0°C.
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o The reaction mixture is allowed to warm to room temperature and stirred for several hours.
o The reaction is quenched by the slow addition of saturated ammonium chloride solution.
o The layers are separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and the solvent is evaporated.

o The crude 1-pentadecanol is purified by recrystallization or vacuum distillation.

» Expected Yield: 60-80%
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Caption: Overview of the primary synthetic routes to 1-pentadecanol.

Experimental Workflow for Laboratory Synthesis
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Caption: General experimental workflow for the laboratory synthesis of 1-pentadecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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